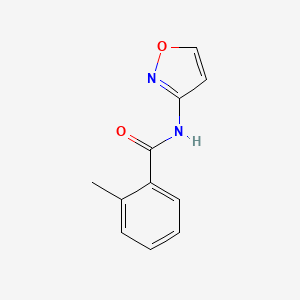

2-methyl-N-(1,2-oxazol-3-yl)benzamide

Description

Contextualization within Benzamide (B126) and Oxazole (B20620) Chemical Space

The unique properties and potential applications of 2-methyl-N-(1,2-oxazol-3-yl)benzamide can be best understood by first examining the chemical families to which it belongs: benzamides and oxazoles.

Historical and Current Research Landscape of Benzamide Derivatives

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide group. The simplest member of this class is benzamide itself (C7H7NO). mdpi.comnih.gov The historical development of medicinal chemistry is replete with examples of benzamide derivatives that have become successful therapeutic agents. This scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.

Historically, the journey of benzamide-based drugs has been marked by significant discoveries. For instance, the development of sulfonamides in the 1930s, which are structurally related to benzamides, revolutionized the treatment of bacterial infections. nih.gov Over the decades, research has expanded to uncover a vast array of pharmacological activities associated with benzamide derivatives. These include, but are not limited to, anti-inflammatory, analgesic, anticonvulsant, antidepressant, and antitumor properties. mdpi.comresearchgate.net

In contemporary research, benzamide derivatives continue to be a focal point for drug discovery and development. They are investigated as inhibitors of various enzymes, such as protein tyrosine kinases, which are implicated in cancer and inflammatory disorders. researchgate.net Furthermore, novel benzamide-based compounds are being explored for the treatment of metabolic diseases and neurodegenerative disorders. mdpi.com The versatility of the benzamide scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to create more potent and selective therapeutic agents.

Significance of 1,2-Oxazole Moiety in Chemical Scaffolds

The 1,2-oxazole, also known as isoxazole (B147169), is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom in adjacent positions. This moiety is a key building block in medicinal chemistry, contributing to the biological activity of numerous compounds. nih.govmdpi.com The inclusion of the 1,2-oxazole ring in a larger molecule can influence its physicochemical properties, such as solubility and metabolic stability, and can also play a direct role in binding to biological targets. nih.gov

The significance of the 1,2-oxazole moiety is evident in both natural products and synthetic drugs. For example, certain natural products containing the isoxazole ring have shown potent biological effects. nih.gov In the realm of synthetic chemistry, the isoxazole ring is often used as a bioisostere for other functional groups, meaning it can replace another group without significantly altering the molecule's biological activity but potentially improving its drug-like properties. nih.gov

Current research continues to leverage the unique characteristics of the 1,2-oxazole scaffold. Scientists are actively designing and synthesizing novel isoxazole-containing compounds with a wide range of therapeutic aims, including the development of new antibacterial, antiviral, and anticancer agents. nih.govnih.gov The structural rigidity and specific electronic properties of the isoxazole ring make it a valuable component in the design of targeted therapies.

Structural Characteristics and Chemical Nomenclature

A precise understanding of a chemical compound requires detailed knowledge of its structure and formal naming conventions.

IUPAC Naming and Synonyms for this compound

The systematic name for the compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound . nih.gov

Due to the common use of "isoxazole" for 1,2-oxazole, a common synonym is 2-methyl-N-(isoxazol-3-yl)benzamide . Other potential synonyms are derived from the constituent parts, such as o-toluamide derivatives.

It is important to distinguish this compound from its isomers, such as those where the substitution pattern on the benzamide or oxazole ring is different, or where the oxazole is a 1,3-oxazole.

Molecular Formula and Canonical Representations (SMILES, InChI, InChIKey)

The molecular formula for this compound is C11H10N2O2 . nih.gov This formula indicates the elemental composition of the molecule.

To represent the molecule's structure in a machine-readable format, several canonical representations are used:

| Representation | Identifier |

| SMILES | Cc1ccccc1C(=O)Nc2cnoc2 |

| InChI | InChI=1S/C11H10N2O2/c1-8-5-3-2-4-9(8)11(15)13-10-6-7-14-15-10/h2-7H,1H3,(H,13,15) |

| InChIKey | YVFYVFWCJMJBMG-UHFFFAOYSA-N |

These identifiers provide a unique and unambiguous way to describe the molecule's connectivity and stereochemistry.

Role as a Chemical Probe and Lead Compound in Academic Research

While specific research on this compound as a chemical probe or lead compound is not extensively documented in publicly available literature, the combination of the benzamide and 1,2-oxazole moieties suggests its potential in these areas.

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway. The benzamide-oxazole scaffold is present in compounds that have been investigated as inhibitors of various enzymes and receptors. researchgate.netnih.gov Therefore, it is plausible that this compound or its derivatives could be developed as chemical probes to investigate the function of specific biological targets.

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The synthesis of libraries of related benzamide and oxazole-containing molecules is a common strategy in drug discovery to identify new lead compounds. mdpi.comnih.gov The structural simplicity of this compound makes it an attractive starting point for the synthesis of more complex derivatives with potentially enhanced biological activity. Research into related structures has shown that substitutions on both the benzamide and oxazole rings can significantly impact their biological effects, including anti-inflammatory and anticancer properties. mdpi.com

Overview of Theoretical Biological Activities Associated with the Scaffold

The chemical architecture of this compound, featuring a benzamide and an isoxazole ring, suggests several potential biological activities based on the established pharmacology of these moieties in other compounds. The benzamide group is a well-known pharmacophore present in a wide array of therapeutic agents. Similarly, the 1,2-oxazole (or isoxazole) ring is a bioisostere for other functional groups and is found in numerous biologically active molecules.

The benzamide scaffold is associated with a diverse range of biological targets. For instance, derivatives of benzamide are known to exhibit antipsychotic, antiemetic, and gastroprokinetic activities, often through antagonism of dopamine (B1211576) receptors. The isoxazole moiety is also a key component in many pharmaceuticals and agrochemicals, contributing to their biological profiles. For example, some isoxazole derivatives have shown antimicrobial and anti-inflammatory properties.

Furthermore, the combination of aromatic and heterocyclic rings in a single molecule can give rise to unique pharmacological profiles. Research into related benzamide derivatives containing different heterocyclic rings, such as 1,2,4-oxadiazole (B8745197), has revealed promising insecticidal and fungicidal activities. nih.gov Specifically, certain benzamides substituted with a pyridine-linked 1,2,4-oxadiazole have demonstrated significant larvicidal effects against mosquito larvae and broad-spectrum fungicidal activity. nih.gov Another study on benzamides substituted with a quinoline-linked 1,2,4-oxadiazole also highlighted their potential biological activities. mdpi.com

Derivatives of 1,2-benzisoxazole, a related heterocyclic system, are known to possess a wide range of pharmacological effects, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial activities. mdpi.com The presence of the isoxazole ring in this compound suggests that it could theoretically share some of these biological properties. The exploration of various substituted benzoxazole (B165842) derivatives has also indicated their potential as antimicrobial and anticancer agents. nih.gov

Positioning within Ligand Discovery and Medicinal Chemistry Research Streams

In the context of ligand discovery and medicinal chemistry, this compound represents a scaffold that can be systematically modified to explore structure-activity relationships (SAR). The core structure provides several points for chemical diversification. The methyl group on the benzoyl ring can be replaced with other substituents to modulate lipophilicity, electronic properties, and steric interactions with potential biological targets. The benzamide linker can be altered to change the conformational flexibility of the molecule. Furthermore, the isoxazole ring can be substituted at its available positions to fine-tune the compound's properties.

The synthesis of novel benzamide derivatives containing various heterocyclic moieties is an active area of research in the quest for new therapeutic agents and agrochemicals. nih.gov The design of such compounds often involves bioisosteric replacement, where one functional group is exchanged for another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic profiles. The 1,2-oxazole ring in the target compound can be considered a bioisostere for other five-membered heterocycles, and its presence offers opportunities for creating libraries of related compounds for high-throughput screening.

The development of covalent inhibitors is a significant trend in medicinal chemistry, and while there is no direct evidence for this compound acting as such, the general field of targeted covalent inhibitors is of high interest. For example, the covalent PPARγ inverse agonist FX-909 has shown promise in cancer therapy. acs.org This highlights the potential for designing novel benzamide-containing compounds with specific reactive groups for targeted covalent inhibition.

The synthesis and characterization of novel heterocyclic compounds, including those with benzamide and triazole moieties, are crucial for expanding the chemical space available for drug discovery. mdpi.com The systematic exploration of compounds like this compound and its analogues could lead to the identification of new lead compounds with valuable biological activities.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-(1,2-oxazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-4-2-3-5-9(8)11(14)12-10-6-7-15-13-10/h2-7H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLWGFQMTCIOGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NOC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Crystallographic Characterization of 2 Methyl N 1,2 Oxazol 3 Yl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

In a hypothetical ¹H NMR spectrum of 2-methyl-N-(1,2-oxazol-3-yl)benzamide, distinct signals would be expected for each unique proton in the molecule. The chemical shifts (δ) would be influenced by the electron density around the protons, with aromatic protons of the methyl-substituted benzene (B151609) ring typically appearing in the downfield region (approximately 7.0-8.0 ppm). The methyl group protons would resonate further upfield, likely as a singlet around 2.3-2.5 ppm.

The protons on the oxazole (B20620) ring would exhibit characteristic shifts and coupling patterns. The proton at the 4-position of the oxazole ring would likely appear as a doublet, coupled to the proton at the 5-position, which would also be a doublet. The amide proton (N-H) would present as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Hypothetical ¹H NMR Data Table

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H (Benzene ring) | 7.0 - 8.0 | Multiplet | - |

| Oxazole-H (Position 4) | ~6.5 - 7.0 | Doublet | ~2-3 |

| Oxazole-H (Position 5) | ~8.0 - 8.5 | Doublet | ~2-3 |

| Amide-H (N-H) | ~9.0 - 11.0 | Broad Singlet | - |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum would provide a map of the carbon framework of the molecule. Each unique carbon atom would give rise to a distinct signal. The carbonyl carbon of the amide group would be the most downfield signal, typically in the range of 165-175 ppm. The aromatic and oxazole ring carbons would appear between 110 and 160 ppm. The methyl carbon would be the most upfield signal, expected around 20-25 ppm.

Hypothetical ¹³C NMR Data Table

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 175 |

| Aromatic/Oxazole Carbons | 110 - 160 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide and aromatic functionalities. A strong absorption band around 1650-1680 cm⁻¹ would correspond to the C=O stretching of the amide group. The N-H stretching vibration of the amide would appear as a sharp peak in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while C=C stretching bands for the aromatic and oxazole rings would be present in the 1400-1600 cm⁻¹ region.

Hypothetical IR Data Table

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=O Stretch (Amide) | 1650 - 1680 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₁₀N₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (202.21 g/mol ). The fragmentation pattern would likely involve the cleavage of the amide bond, leading to fragments corresponding to the 2-methylbenzoyl cation and the 3-amino-1,2-oxazole radical cation.

Hypothetical Mass Spectrometry Data Table

| Fragment Ion | Predicted m/z |

|---|---|

| [C₁₁H₁₀N₂O₂]⁺ (Molecular Ion) | 202 |

| [CH₃C₆H₄CO]⁺ | 119 |

X-ray Crystallography for Solid-State Molecular Architecture

Should single crystals of this compound be obtained, X-ray crystallography would provide a definitive three-dimensional structure of the molecule in the solid state. This technique would reveal precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of the crystal packing would elucidate how the molecules arrange themselves in the crystal lattice. It is anticipated that intermolecular hydrogen bonding involving the amide N-H as a donor and the amide C=O or the oxazole nitrogen/oxygen as acceptors would be a dominant feature in the crystal packing. Additionally, π-π stacking interactions between the aromatic and/or oxazole rings could also play a significant role in stabilizing the crystal structure.

Hypothetical Crystallographic Data Table

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

Conformational Analysis of this compound in the Crystalline State: A Review of Available Data

A comprehensive search of scientific literature and crystallographic databases was conducted to gather information on the solid-state conformation of the chemical compound this compound. The objective was to provide a detailed analysis of its three-dimensional structure in the crystalline form, including key parameters such as bond lengths, bond angles, torsion angles, and intermolecular interactions.

Despite a thorough investigation, no published crystal structure data for this compound could be located in the primary scientific databases, including the Cambridge Structural Database (CSD). Consequently, the detailed research findings and data tables requested for the conformational analysis in the crystalline state cannot be provided at this time.

The conformational analysis of a molecule in its crystalline state is fundamentally dependent on the experimental determination of its crystal structure through techniques such as single-crystal X-ray diffraction. This analysis provides precise atomic coordinates, from which all other geometric parameters are derived. In the absence of such experimental data for this compound, any discussion of its solid-state conformation would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the section on the "Conformational Analysis in Crystalline State" for this compound cannot be generated.

Computational and Theoretical Investigations of 2 Methyl N 1,2 Oxazol 3 Yl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These calculations can elucidate the fundamental characteristics of 2-methyl-N-(1,2-oxazol-3-yl)benzamide.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gap)

The electronic structure of a molecule is pivotal to its reactivity and stability. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons, while the LUMO is the innermost orbital without electrons and signifies its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more prone to chemical reactions. For benzamide (B126) derivatives, this energy gap is often calculated using Density Functional Theory (DFT) methods. For instance, the HOMO-LUMO energy gap for benzamide itself has been reported to be approximately 5.611 eV. The specific value for this compound would be influenced by the electronic effects of the methyl and oxazole (B20620) substituents.

A hypothetical data table for the electronic properties of this compound, derived from quantum chemical calculations, is presented below. Please note that these are representative values and not based on published experimental or computational data for this specific molecule.

| Parameter | Value (eV) | Significance |

|---|---|---|

| Energy of HOMO (EHOMO) | -6.5 to -7.5 | Electron-donating capability |

| Energy of LUMO (ELUMO) | -1.0 to -2.0 | Electron-accepting capability |

| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 6.5 | Chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. It helps in identifying the regions that are rich or deficient in electrons. In an MEP map, areas with negative electrostatic potential, typically colored in shades of red, are susceptible to electrophilic attack, while regions with positive potential, shown in blue, are prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the amide and oxazole groups, indicating their role as potential hydrogen bond acceptors. The aromatic rings and the methyl group would exhibit varying degrees of electron density. Understanding the MEP is crucial for predicting how the molecule might interact with biological macromolecules.

Molecular Docking and Simulation Studies

Molecular docking and simulation are computational techniques used to predict the interaction between a small molecule (ligand) and a larger molecule, typically a protein. These methods are instrumental in drug discovery and design.

Prediction of Ligand-Protein Binding Modes and Orientations

Molecular docking algorithms predict the preferred orientation of a ligand when it binds to a receptor. This allows for the visualization of how this compound might fit into the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on their energetic favorability. The resulting docking score provides an estimate of the binding affinity.

Assessment of Non-Covalent Interactions (Hydrogen Bonding, Hydrophobic Contacts)

Once a plausible binding mode is identified, a more detailed analysis of the non-covalent interactions can be performed. These interactions are critical for the stability of the ligand-protein complex. For this compound, key interactions would likely include:

Hydrogen Bonding: The amide nitrogen and the oxygen and nitrogen atoms of the oxazole ring could act as hydrogen bond acceptors or donors with amino acid residues in the protein's active site.

Hydrophobic Contacts: The methyl group and the phenyl ring would likely engage in hydrophobic interactions with nonpolar residues of the protein.

A hypothetical summary of molecular docking results for this compound with a target protein is shown in the table below. The specific residues and binding energy would be dependent on the particular protein target.

| Parameter | Description |

|---|---|

| Binding Energy (kcal/mol) | -7.0 to -9.0 (hypothetical) |

| Key Interacting Residues | Amino acids forming hydrogen bonds and hydrophobic contacts |

| Hydrogen Bonds | Interactions with specific polar amino acid side chains |

| Hydrophobic Interactions | Contacts with nonpolar amino acid side chains |

Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are built by finding a correlation between calculated molecular descriptors and the experimentally determined activity.

For a series of benzamide derivatives including this compound, a QSAR study would involve calculating a wide range of descriptors, such as:

Electronic Descriptors: Dipole moment, partial atomic charges.

Steric Descriptors: Molecular volume, surface area.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices.

By employing statistical methods like Multiple Linear Regression (MLR), a QSAR model can be developed that predicts the biological activity of new, unsynthesized benzamide derivatives. This allows for the prioritization of compounds for synthesis and testing, thereby streamlining the drug discovery process.

The available literature focuses on related but distinct molecules, and per the user's strict instructions to focus solely on "this compound," information from these other compounds cannot be used.

Further research on this specific chemical entity is required before a detailed computational and theoretical analysis can be provided.

Molecular and Biochemical Mechanisms of Action of 2 Methyl N 1,2 Oxazol 3 Yl Benzamide Non Clinical Investigations

Target Identification and Validation in Biochemical Systems

The initial stages of understanding a compound's mechanism of action involve identifying its direct molecular targets. This is often achieved through in vitro studies using purified enzymes or receptor proteins.

Enzyme Inhibition Studies (In Vitro Kinetics and Potency)

Benzamide (B126) derivatives have been investigated as inhibitors of various enzymes. For instance, certain benzisoxazole derivatives have shown inhibitory activity against monoamine oxidases (MAO-A and MAO-B), which are enzymes that metabolize neurotransmitters. nih.gov In a typical study, the potency of an inhibitor is determined by measuring its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, studies on 2,1-benzisoxazole derivatives have identified compounds with potent MAO-B inhibition, with IC50 values in the nanomolar range. nih.gov

Table 1: Example of Enzyme Inhibition Data for a Benzisoxazole Derivative

| Enzyme | Inhibitor | IC50 (µM) |

|---|---|---|

| MAO-B | 7a (a 2,1-benzisoxazole derivative) | 0.017 |

This table presents example data for illustrative purposes and does not represent data for 2-methyl-N-(1,2-oxazol-3-yl)benzamide.

Receptor Binding Affinity Characterization (In Vitro)

The benzamide structure is a common feature in ligands that bind to various receptors, particularly dopamine (B1211576) receptors. nih.gov Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is used. The test compound's ability to displace the radiolabeled ligand is measured, and from this, the inhibition constant (Ki) or dissociation constant (Kd) can be calculated, which are measures of the compound's binding affinity. Substituted benzamides have been shown to have varying affinities for D2 and D4 dopamine receptors. nih.gov

Cellular Pathway Modulation Studies

Following target identification, research often moves to cellular models to understand how a compound affects cellular processes and signaling pathways.

Investigations in Cellular Models (e.g., Apoptosis Induction, Cell Cycle Perturbation)

Several N-substituted benzamide compounds have been shown to induce apoptosis (programmed cell death) in cancer cell lines. nih.govnih.gov For example, the N-substituted benzamide declopramide has been shown to induce cytochrome c release and caspase-9 activation in murine pre-B and human promyelocytic cancer cell lines, key events in the apoptotic cascade. nih.gov Studies have also indicated that some benzamides can cause a G2/M phase cell cycle block, arresting cell proliferation. nih.gov The pro-apoptotic effects of some benzamide derivatives are being explored for their potential in cancer therapy. nih.gov

Effects on Specific Signaling Cascades (e.g., mTORC1 Pathway)

The mTORC1 signaling pathway is a central regulator of cell growth, proliferation, and metabolism. nih.gov Some N-substituted benzamide derivatives have been found to modulate this pathway. nih.gov For instance, certain N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to reduce mTORC1 activity, which can lead to the induction of autophagy, a cellular recycling process. nih.gov The activity of the mTORC1 pathway is often assessed by measuring the phosphorylation levels of its downstream targets, such as the S6 kinase (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). nih.gov

Biochemical Characterization of Compound-Biomolecule Interactions

Understanding the direct physical interaction between a compound and its biological target is crucial. While specific data for this compound is not available, techniques such as X-ray crystallography can be used to determine the three-dimensional structure of a compound bound to its target protein. For example, the crystal structure of the 1,2-benzisoxazole derivative zonisamide in complex with human MAO-B has been resolved, revealing how it binds within the enzyme's active site. nih.gov Such structural information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective molecules.

Biophysical Techniques for Binding Analysis (e.g., SPR, ITC)

There is no specific data from non-clinical investigations using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to analyze the binding characteristics of this compound to any biological target. Therefore, key binding parameters including the association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD) for this compound have not been documented in the reviewed literature. Similarly, thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and stoichiometry of binding (n) remain uncharacterized.

Mechanistic Enzymology of Inhibitory Action

Information regarding the mechanistic enzymology of the inhibitory action of this compound is not present in the available scientific literature. As such, there are no detailed research findings from non-clinical studies to describe its mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), its inhibition constant (Ki), or its IC50 value against any specific enzyme. The biochemical assays and kinetic studies necessary to elucidate these mechanisms have not been reported for this particular compound.

Advanced Academic Applications and Future Research Directions

Development of 2-methyl-N-(1,2-oxazol-3-yl)benzamide as a Chemical Probe

The development of small molecules as chemical probes is essential for dissecting complex biological pathways and identifying novel therapeutic targets. The this compound scaffold is a promising starting point for creating such probes. A chemical probe requires high potency, selectivity, and a well-understood mechanism of action to be effective.

To be utilized as a probe, the core structure of this compound could be systematically modified. This involves introducing functional handles for the attachment of reporter tags (e.g., fluorophores, biotin) or photoreactive groups for photo-affinity labeling studies. Furthermore, the incorporation of reactive "warheads," such as chloromethyl ketones or acrylamides, could convert the molecule into a covalent probe, enabling the identification of its biological targets through techniques like activity-based protein profiling (ABPP). biorxiv.org The combination of phenotypic screening with such covalent compound libraries is a powerful workflow for discovering both lead compounds and new druggable targets in pathogens. biorxiv.org The inherent structural features of the benzamide (B126) and oxazole (B20620) rings provide multiple sites for synthetic modification, allowing for the fine-tuning of affinity and selectivity towards a specific protein of interest.

Integration with Fragment-Based Drug Discovery (FBDD) Methodologies

Fragment-Based Drug Discovery (FBDD) has become a successful alternative to high-throughput screening (HTS) for identifying lead compounds. nih.gov FBDD utilizes libraries of small, low-complexity molecules ("fragments") that typically bind to protein targets with low affinity but do so efficiently. researchgate.net These initial fragment hits serve as starting points for building more potent, drug-like molecules through strategies like fragment growing, linking, or merging. nih.govnih.gov

The this compound scaffold is well-suited for FBDD approaches. The molecule itself can be considered a larger, more complex fragment, or it can be deconstructed into its constituent parts: a 2-methylbenzoyl group and a 3-amino-1,2-oxazole moiety. These individual fragments could be included in a screening library to identify initial binding interactions with a target protein. Once a fragment hit is validated, for instance through biophysical methods like X-ray crystallography, the full this compound structure can guide the "growing" process to occupy adjacent pockets in the target's binding site, thereby increasing potency and selectivity. nih.gov This approach has been successfully used to develop inhibitors for various targets, including carbonic anhydrases. nih.gov

Exploring Novel Biological Targets and Phenotypes

Derivatives of benzamide and oxazole are known to exhibit a wide spectrum of pharmacological activities. mdpi.comtandfonline.com This suggests that this compound could be a valuable scaffold for discovering agents with novel biological functions. Phenotypic screening, which assesses a compound's effect on cell behavior or morphology without a preconceived target, is an ideal strategy to uncover unexpected therapeutic potential. nih.gov Such screens could reveal activity in areas like cancer cell differentiation, anti-biofilm formation, or modulation of specific ion channels. nih.govnih.gov

The diverse targets of related benzamide and oxazole compounds highlight the potential avenues for investigation. For example, benzoxazole (B165842) derivatives, which are structurally related to the oxazole core, have shown promise as anticancer agents by inhibiting targets like VEGFR-2 and FLT3. nih.govnih.gov Similarly, N-(thiazol-2-yl)-benzamide analogs have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.govsemanticscholar.org

| Scaffold Class | Reported Biological Target/Activity | Potential Application Area | Reference |

|---|---|---|---|

| Benzoxazole | Antiproliferative, Antibacterial | Oncology, Infectious Disease | mdpi.com |

| Benzoxazole-Benzamide | VEGFR-2 Inhibition, Apoptosis Induction | Oncology | nih.gov |

| Benzo[d]oxazole | FLT3-ITD Inhibition | Acute Myeloid Leukemia (AML) | nih.gov |

| N-(thiazol-2-yl)-benzamide | Zinc-Activated Channel (ZAC) Antagonism | Neurological Disorders | nih.govsemanticscholar.org |

| Benzamide Derivatives | Pancreatic β-cell Protection (ER Stress) | Diabetes | nih.gov |

| N-(benzothiazol-2-yl)benzamide | Quorum Sensing Inhibition | Infectious Disease (Anti-biofilm) | nih.gov |

Green Chemistry Approaches to Synthesis of Benzamide-Oxazole Scaffolds

The principles of green chemistry aim to reduce or eliminate hazardous substances in chemical manufacturing. researchgate.net Applying these principles to the synthesis of this compound and related scaffolds is a critical area of research. This involves two key synthetic challenges: the formation of the amide bond and the construction of the oxazole ring.

Conventional amide bond formation often uses reagents with poor atom economy. walisongo.ac.id Greener alternatives include catalytic methods, such as using boric acid, which generates water as the only byproduct. walisongo.ac.id For the synthesis of the heterocyclic core, ultrasound-assisted synthesis has been shown to be an eco-friendly, rapid, and high-yielding protocol for related structures. mdpi.com Another promising approach is the use of deep eutectic solvents (DES), which can act as both the reaction medium and catalyst, simplifying workup procedures and avoiding volatile organic solvents. researchgate.netnih.gov The van Leusen oxazole synthesis, a classic method, has also been adapted to more sustainable conditions, including performing the reaction in water. nih.gov

| Synthetic Step | Conventional Method | Green Chemistry Alternative | Advantages of Green Method | Reference |

|---|---|---|---|---|

| Amide Bond Formation | Acid chloride route, coupling reagents (e.g., DCC) | Boric acid catalysis | Catalytic, water as byproduct, improved atom economy | walisongo.ac.id |

| Heterocycle Synthesis | Refluxing in organic solvents | Ultrasound irradiation | Reduced reaction time, higher yields, energy efficiency | mdpi.com |

| Heterocycle Synthesis | Use of volatile organic solvents | Deep Eutectic Solvents (DES) | Acts as solvent and catalyst, biodegradable, low toxicity | researchgate.netnih.gov |

| Oxazole Ring Formation | Traditional van Leusen reaction in organic solvents | Modified van Leusen reaction in water | Avoids organic solvents, environmentally benign | nih.gov |

Application in Materials Science and Analytical Chemistry

While the primary focus for benzamide-oxazole scaffolds has been biological, their unique chemical structures suggest potential applications in materials science and analytical chemistry. The combination of aromatic rings and heteroatoms (nitrogen and oxygen) creates a structure capable of participating in π-π stacking and hydrogen bonding, which are crucial interactions in the self-assembly of supramolecular structures. researchgate.net

The ability of the oxazole and benzamide moieties to coordinate with metal ions could be exploited for the development of chemical sensors. Such sensors could be designed to detect specific metal cations through changes in optical or electrochemical properties. In materials science, the benzamide-oxazole scaffold could serve as a building block for novel polymers or organic electronic materials. Incorporation into a polymer backbone could impart specific thermal or photophysical properties. For instance, related benzoxazole structures have been investigated for their ability to inhibit the formation of amyloid fibrils, a concept that bridges biology and materials science. mdpi.com Further research could explore the liquid crystal, conductive, or photoluminescent properties of materials derived from this compound.

Advanced Bio-conjugation and Prodrug Strategies

From a chemical synthesis perspective, modifying this compound into prodrugs or bioconjugates offers a strategy to overcome pharmacokinetic challenges. nih.gov A prodrug is an inactive derivative that is converted to the active parent drug in vivo. This approach can improve properties such as water solubility or cell permeability. nih.gov

The this compound structure can be functionalized at several positions to attach promoieties. For example, a hydroxyl or amino group could be introduced onto the 2-methylphenyl ring, allowing for the attachment of solubilizing groups like glucuronides, amino acids, or peptides via ester or amide linkages. nih.govnih.gov The synthesis of such prodrugs involves late-stage functionalization reactions designed to be stable in formulation but cleavable by specific enzymes or physiological conditions. nih.gov

For bioconjugation, the scaffold could be equipped with a reactive handle, such as an alkyne or azide (B81097) for "click chemistry," or a maleimide (B117702) group for reaction with thiols on proteins. researchgate.net This would allow the molecule to be attached to antibodies, polymers, or nanoparticles for targeted delivery or to create multifunctional research tools.

| Prodrug Strategy | Promoieties (Carrier) | Linkage Type | Synthetic Goal | Reference |

|---|---|---|---|---|

| Improving Solubility | Glucuronide, Glycopyranoside | Carbamate, Ester | Increase aqueous solubility for formulation | nih.gov |

| Improving Solubility | Amino Acids (Gly, Lys, Arg), Dipeptides | Amide, Ester | Enhance water solubility and control release kinetics | nih.gov |

| Targeted Release | Nitroaromatic group | N-acyl aminal | Release of drug under hypoxic (reductive) conditions | nih.gov |

| Bioconjugation Handle | Maleimide | - | Enables covalent linkage to thiol-containing biomolecules (e.g., proteins) | researchgate.net |

Q & A

Basic: What are the optimal synthetic routes for 2-methyl-N-(1,2-oxazol-3-yl)benzamide, and how do alternative methods affect yield?

Methodological Answer:

The compound can be synthesized via condensation of 2-methylbenzoic acid derivatives with 3-amino-1,2-oxazole. Traditional reflux methods in polar aprotic solvents (e.g., DMF) yield ~85–91%, while microwave-assisted synthesis enhances efficiency, achieving up to 97% yield due to rapid thermal activation . Optimization should consider reaction time, solvent choice, and purification steps (e.g., recrystallization from methanol) to minimize byproducts.

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound, especially with twinned data?

Methodological Answer:

For twinned crystals, use SHELXL for refinement, employing the TWIN/BASF commands to model twin domains . Single-crystal data collection (e.g., Bruker SMART CCD) with φ/ω scans at low temperature improves resolution. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis to confirm hydrogen bonding patterns . For example, monoclinic P21/n symmetry was confirmed for a related benzamide derivative via unit cell parameter comparison .

Basic: What spectroscopic methods confirm the structure of this compound?

Methodological Answer:

- FTIR: Detect amide C=O stretch (~1650 cm⁻¹) and oxazole ring vibrations (~1550 cm⁻¹) .

- NMR: H NMR shows aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.4–2.6 ppm). C NMR confirms carbonyl (δ ~168 ppm) and oxazole carbons .

- UV-Vis: π→π* transitions in aromatic/amide moeties (~270 nm) .

Advanced: How do hydrogen bonding networks influence crystal packing, and how can graph set analysis be applied?

Methodological Answer:

Hydrogen bonds (e.g., N–H···O, O–H···N) form motifs like rings or chains. Use graph set notation (e.g., D , S ) to classify patterns in CrystalExplorer or Mercury . For example, intramolecular S···O interactions in thiourea derivatives stabilize planar conformations, while intermolecular bonds dictate layer stacking .

Basic: What in vitro assays are suitable for evaluating its anticancer potential?

Methodological Answer:

- MTT/Proliferation Assays: Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.

- Apoptosis Markers: Caspase-3/7 activation via luminescence assays.

- BRD4 Inhibition: Competitive binding assays using fluorescent probes (e.g., BRD4 Inhibitor-24 derivatives) .

Advanced: How to address contradictions in reported biological activity data across studies?

Methodological Answer:

- Source Validation: Ensure compound purity (≥98% by HPLC) and confirm identity via CHN analysis .

- Assay Variability: Standardize protocols (e.g., serum concentration, incubation time).

- SAR Studies: Compare substituent effects; e.g., 3,4-dimethoxy vs. methyl groups on BRD4 binding .

Basic: How to identify and characterize polymorphs of this compound?

Methodological Answer:

- DSC/TGA: Detect thermal events (e.g., melting points, phase transitions). Monoclinic Form II of benzamide derivatives shows lower stability .

- PXRD: Compare experimental patterns with simulated data (e.g., Mercury software) .

- Solvent Screening: Recrystallize from diverse solvents (e.g., methanol, DMSO) to isolate polymorphs .

Advanced: What are best practices for refining crystal structures using SHELXL?

Methodological Answer:

- Data Preparation: Integrate with SAINT, correct for absorption (SADABS).

- Refinement Cycles: Use L.S. cycles with anisotropic displacement parameters.

- Validation: Check R1/wR2 convergence, Flack parameter for chirality, and ADP consistency. SHELXL’s HKLF 4 format handles twinned data .

Advanced: How to design structure-activity relationship (SAR) studies for substituent effects?

Methodological Answer:

- Substituent Variation: Synthesize derivatives with electron-withdrawing (e.g., –CF₃) or donating groups (e.g., –OCH₃) at the benzamide or oxazole positions .

- Docking Studies: Use AutoDock Vina to predict binding poses in target proteins (e.g., BRD4’s acetyl-lysine pocket) .

- QSAR Models: Corrogate logP, polar surface area, and H-bond counts with activity data .

Advanced: How to troubleshoot non-reproducible synthesis outcomes?

Methodological Answer:

- Byproduct Analysis: Use LC-MS to identify impurities (e.g., unreacted sulfanilamide in amide couplings) .

- Reagent Purity: Ensure anhydrous conditions for moisture-sensitive steps (e.g., thiourea formation) .

- Scale-Up Adjustments: Optimize microwave power (e.g., 300 W vs. 150 W) to maintain reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.